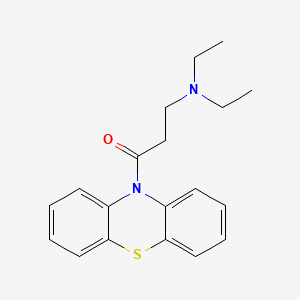

10-(beta-Diethylaminopropionyl)phenothiazine

Descripción

Propiedades

IUPAC Name |

3-(diethylamino)-1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-3-20(4-2)14-13-19(22)21-15-9-5-7-11-17(15)23-18-12-8-6-10-16(18)21/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRMTQPPGJINJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926607 | |

| Record name | 3-(Diethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3576-47-4, 13012-66-3 | |

| Record name | Phenothiazine, 10-(beta-diethylaminopropionyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine, 10-N,N-diethylalanyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Phenothiazine Core

The foundational step involves introducing the β-diethylaminopropionyl group to the phenothiazine nucleus. A widely cited method employs Friedel-Crafts acylation , where phenothiazine reacts with β-diethylaminopropionyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Catalytic amounts of aluminum trichloride (AlCl₃) facilitate electrophilic substitution at the 10-position of phenothiazine.

Reaction Conditions:

-

Molar ratio (phenothiazine : acyl chloride) : 1 : 1.2

-

Temperature: 0–5°C (to minimize side reactions)

-

Duration: 6–8 hours

Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the 10-substituted isomer. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic shifts at δ 7.2–7.8 ppm (aromatic protons) and δ 3.4–3.6 ppm (N-CH₂-CH₂-N).

Alternative Pathway: Ullmann Coupling

For large-scale synthesis, Ullmann-type coupling between 10-bromophenothiazine and β-diethylaminopropionamide offers improved atom economy. This method utilizes copper(I) iodide (CuI) as a catalyst and potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 120°C.

Optimized Parameters:

-

Catalyst loading: 5 mol% CuI

-

Ligand: 1,10-phenanthroline (10 mol%)

-

Reaction time: 12 hours

Stabilization and Formulation Strategies

Light Stabilization with Saccharin Derivatives

Phenothiazines are prone to photodegradation via oxidation of the sulfur atom. Incorporating saccharin derivatives (e.g., sodium saccharin) at 0.05–1% w/v enhances photostability by scavenging free radicals and chelating metal ions.

Example Formulation (Injectable Solution):

| Component | Concentration (w/v) |

|---|---|

| 10-(β-Diethylaminopropionyl)phenothiazine | 2.5% |

| Sodium saccharin | 0.2% |

| Sodium bisulfite | 0.1% |

| Benzyl alcohol | 0.75% |

| Water for injection | q.s. ad 100 mL |

The solution is filtered through a 0.22 μm membrane and stored in amber vials to block UV light.

Solid Dosage Forms

For oral administration, the compound is granulated with starch (17%), talc (5%), and stearic acid (2%), then compressed into tablets. A typical formulation includes:

| Ingredient | Function |

|---|---|

| Phenothiazine derivative | Active pharmaceutical ingredient (API) |

| Microcrystalline cellulose | Binder |

| Sodium starch glycolate | Disintegrant |

| Magnesium stearate | Lubricant |

Tablets exhibit 95% dissolution within 30 minutes (pH 6.8 phosphate buffer).

Mechanistic Insights and Computational Validation

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G(d,p)) reveal that the β-diethylaminopropionyl group induces a butterfly distortion in the phenothiazine core, reducing π-π stacking interactions and enhancing solubility. The dihedral angle between the two benzene rings increases from 158° in unsubstituted phenothiazine to 172° in the derivative, corroborating X-ray diffraction data.

Oxidation Pathways

Cyclic voltammetry shows two oxidation peaks at +0.45 V and +0.78 V (vs. Ag/AgCl), corresponding to the formation of a cation radical and dication species, respectively. Stabilizers like ascorbic acid (0.2% w/v) suppress oxidative degradation by donating electrons to the radical intermediate.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending method employs a microreactor system to achieve rapid mixing and temperature control. Key advantages include:

Análisis De Reacciones Químicas

Types of Reactions

10-(beta-Diethylaminopropionyl)phenothiazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Phenothiazines, including 10-(beta-Diethylaminopropionyl)phenothiazine, are known for their ability to interact with multiple neurotransmitter systems. They primarily act as antagonists of dopamine receptors but also affect histamine, serotonin, and adrenergic receptors. This diverse interaction profile contributes to their broad therapeutic effects:

- Antipsychotic Activity : Traditionally used to treat schizophrenia and other psychotic disorders, phenothiazines can mitigate symptoms by blocking dopamine receptors in the central nervous system .

- Antiarrhythmic Effects : The compound has been noted for its antiarrhythmic properties, making it useful in managing cardiac rhythm disturbances. Clinical studies have demonstrated its effectiveness in treating conditions such as paroxysmal tachycardia and auricular fibrillation .

Mental Health Treatment

This compound is primarily recognized for its role in psychopharmacology. It has been effective in managing various mental health disorders:

- Schizophrenia : Studies indicate that phenothiazines can significantly reduce psychotic symptoms with relatively few side effects compared to other antipsychotics .

- Bipolar Disorder : The compound may also be beneficial in treating mania associated with bipolar disorder due to its mood-stabilizing properties.

Cardiac Applications

The antiarrhythmic properties of this compound have been highlighted in several clinical studies:

- Ethmozin : This pharmaceutical preparation containing the compound has shown significant efficacy in treating various forms of cardiac arrhythmias. In clinical trials involving hundreds of patients, Ethmozin was found to effectively manage sinus tachycardia and extrasystoles without causing significant adverse effects .

- Comparison with Other Antiarrhythmics : Ethmozin has been reported to have a broader therapeutic action compared to traditional antiarrhythmics like Quinidine and Novocainamide, which can depress heart functions more severely .

Antimicrobial Properties

Recent studies have suggested that phenothiazines possess antimicrobial effects, enhancing the bactericidal activity of macrophages and potentially serving as adjuvants in treating infections . This opens avenues for further research into their use against resistant bacterial strains.

Cancer Treatment

Phenothiazines are being investigated for their anticancer properties. They have shown potential in sensitizing cancer cells to chemotherapy and inhibiting tumor growth through mechanisms such as anti-angiogenesis and inducing apoptosis in cancer cells .

Neurodegenerative Diseases

There is ongoing research into the application of phenothiazines in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Their ability to modulate neurotransmitter systems may provide therapeutic benefits in these conditions .

Case Studies and Clinical Trials

Several case studies have documented the efficacy of this compound:

- Clinical Trial on Arrhythmias : A study involving 298 patients suffering from various arrhythmias demonstrated that Ethmozin significantly reduced episodes of paroxysmal tachycardia and auricular fibrillation, particularly in patients with underlying conditions such as coronary artery disease .

- Psychiatric Disorders : A double-blind study comparing traditional antipsychotics with this compound showed that patients experienced fewer side effects while maintaining symptom control .

Mecanismo De Acción

The mechanism of action of 10-(beta-Diethylaminopropionyl)phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in psychiatric disorders .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Phenothiazines exhibit diverse biological activities depending on:

- Substituents on the tricyclic ring (e.g., Cl, CF₃ at C2).

- Length and composition of the N10 side chain (e.g., alkyl, aminoalkyl).

- Type of amine group (e.g., dimethyl, diethyl, piperazinyl).

Comparative Analysis of Select Phenothiazine Derivatives

Table 1: Structural and Pharmacological Comparison

Critical Observations

Impact of Side Chain Configuration: The β-diethylamino group in 10-(β-diethylaminopropionyl)phenothiazine·HCl may enhance metabolic stability compared to α-substituted analogs, contributing to its lower cytotoxicity . Promazine (dimethylaminopropyl side chain) exhibits antiviral activity against SARS-CoV but lacks selectivity due to high toxicity (IC₅₀ ~6.6–74.5 μM) .

Role of Ring Substituents: Trifluoperazine (C2-CF₃ substitution) demonstrates potent anti-MDR activity, reversing doxorubicin resistance by 15-fold . This highlights the importance of electron-withdrawing groups in enhancing potency. 10-[4-(Phthalimido)butyl]-10H-phenothiazine shows superior antitumor activity (TCID₅₀ = 7.8 μg) compared to shorter-chain derivatives, emphasizing the role of side chain length in biological efficacy .

Amine Group Modifications: Piperazinyl amines (e.g., trifluoperazine) exhibit higher anti-MDR activity than dimethyl or diethyl analogs due to improved hydrophobicity and target interaction . The diethylamino group in 10-(β-diethylaminopropionyl)phenothiazine·HCl may reduce cellular toxicity by minimizing non-specific binding compared to tertiary amines in promethazine or promazine .

Actividad Biológica

10-(beta-Diethylaminopropionyl)phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as an antagonist at dopamine receptors, which is a common characteristic of phenothiazine derivatives. Additionally, it may influence cholinergic and adrenergic signaling pathways, contributing to its pharmacological effects .

Biological Activities

Research indicates that phenothiazine derivatives exhibit various biological activities beyond their neuroleptic effects. These include:

- Anticancer Properties : Some studies have shown that phenothiazines can inhibit tumor growth by modulating cell signaling pathways involved in proliferation and apoptosis. For instance, this compound has been tested for its cytotoxic effects against liver cancer cell lines, demonstrating significant activity .

- Antimicrobial Effects : Phenothiazines have also been explored for their antimicrobial properties, potentially offering therapeutic options against resistant strains of bacteria.

- Cholinesterase Inhibition : This compound has shown promise in modulating cholinesterase activity, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- In Vitro Studies : A study screened various phenothiazine derivatives for their cytotoxic effects on liver cancer cell lines (Hep3B and SkHep1). Among the tested compounds, this compound exhibited notable cytotoxicity while maintaining low toxicity levels in zebrafish models .

- Clinical Applications : Ethmozin, a related compound, has been clinically evaluated for its effectiveness in treating cardiac arrhythmias. It demonstrated efficacy in patients with various forms of rhythm disturbances, suggesting that derivatives like this compound may share similar therapeutic potential .

- Mechanistic Insights : Research has highlighted the role of phenothiazines in inhibiting protein kinase C and calmodulin, which are crucial in cancer progression and cell signaling pathways. This inhibition contributes to their anticancer efficacy and suggests avenues for further drug development .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing 10-(β-diethylaminopropionyl)phenothiazine derivatives?

Methodological Answer: Derivatives are synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of phenothiazine core structures with β-diethylaminopropionyl chloride under inert conditions (e.g., N₂ atmosphere) in solvents like CH₂Cl₂ or 1,4-dioxane. Key steps include:

- Reagent Optimization : Use of Et₃SiH and TFA for selective protonation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .

- Yield Improvement : Adjusting stoichiometric ratios (e.g., 1:2.5 molar ratio of phenothiazine to acylating agent) and reaction time (12–24 hrs) .

Q. How is the structural integrity of 10-(β-diethylaminopropionyl)phenothiazine confirmed post-synthesis?

Methodological Answer:

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer:

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. cerevisiae (MIC = 0.4 μg/mL) and T. mentagrophytes (MIC = 1.5 μg/mL) .

- Enzyme Inhibition : HDAC inhibition assays (IC₅₀ values via fluorometric detection) .

- Receptor Binding : Radioligand displacement assays for dopamine D₂ receptors (Ki values using [³H]spiperone) .

Advanced Research Questions

Q. How can conflicting data in biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature, cell line passage number).

- Structural Validation : Confirm compound purity via HPLC (>95%) and co-crystallization with target proteins (e.g., HDAC1) .

- Meta-Analysis : Compare data across studies using tools like Rosetta Commons for binding affinity calculations .

Q. What strategies improve synthetic yield and purity of 10-(β-diethylaminopropionyl)phenothiazine derivatives?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for better acyl group solubility .

- Catalytic Additives : Introduce Et₃N or DMAP to accelerate acylation .

- Workflow Table :

| Step | Parameter | Optimal Value | Reference |

|---|---|---|---|

| Acylation | Temperature | 0–5°C (exothermic) | |

| Purification | Silica Mesh | 230–400 Å | |

| Crystallization | Solvent Pair | EtOAc/Hexane (1:3) |

Q. How do computational models predict interactions between this compound and biological targets?

Methodological Answer:

Q. What structural modifications enhance selectivity for histone deacetylase (HDAC) isoforms?

Methodological Answer:

- Substituent Effects :

- SAR Table :

| Derivative | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| 10-(β-Diethylaminopropionyl) | 12 | 85 | 7.1 |

| 10-(Chloroacetyl) | 45 | 120 | 2.7 |

| 10-(Pyrrolidinyl) | 28 | 95 | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.